molecular formula C8H4Cl2N4 B3157332 5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile CAS No. 848401-00-3

5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

Cat. No.: B3157332
CAS No.: 848401-00-3
M. Wt: 227.05 g/mol
InChI Key: NUPZKGITFUDUFX-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 848401-00-3) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of heterocyclic compounds recognized for its potent protein kinase inhibitor (PKI) activity and significant role in the development of targeted cancer therapies . Its molecular structure, with a carbonitrile group at the 3-position and chloro substituents at the 5- and 7-positions, makes it a versatile and reactive key synthetic intermediate . The specific substitution pattern on this core structure is critical for its function, as modifications at these positions are known to fine-tune electronic properties, lipophilicity, and binding affinity to biological targets like kinases . Researchers utilize this building block to develop novel antagonists for targets such as the adenosine A2a receptor (A2a AR) , a promising strategy for creating new-generation anticancer agents . Furthermore, its dichloro-pyrimidine core is a common precursor in multistep synthesis, enabling efficient functionalization to create diverse libraries of potential inhibitors, including selective PI3Kδ inhibitors for applications in oncology and inflammatory diseases . With a molecular formula of C8H4Cl2N4 and a molecular weight of 227.05 g/mol, this compound is supplied for research applications as a chemical building block . Intended Use & Handling: This product is provided 'As Is' for Research Use Only, intended for use by qualified research chemists and biologists in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. The buyer assumes full responsibility for confirming the product's suitability, identity, and purity for their specific research application.

Properties

IUPAC Name

5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N4/c1-4-6(9)13-8-5(2-11)3-12-14(8)7(4)10/h3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPZKGITFUDUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. One common method includes the reaction of 3-amino-5-chloropyrazole with 2,4-dichloro-6-methylpyrimidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolo[1,5-A]pyrimidines, oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Case Studies and Research Findings

Several studies have highlighted the efficacy of DCP in various applications:

  • A patent (US20060189632A1) discusses the use of pyrazolo[1,5-a]pyrimidine derivatives as effective agents against protein kinase-mediated disorders, suggesting that DCP could be beneficial in treating conditions like cancer and inflammatory diseases .
  • Research published in MDPI emphasizes the anticancer potential of pyrazolo[1,5-a]pyrimidines, indicating that DCP derivatives show promise as selective protein inhibitors .
  • A study on structure-activity relationships identified similar compounds with antituberculosis properties, suggesting a broader application spectrum for DCP derivatives beyond oncology .

Synthesis and Functionalization

The synthesis of DCP involves several methods that enhance its structural diversity and functional properties:

  • The primary synthesis route includes cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for versatile modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
  • Recent advancements have focused on improving reaction protocols to yield higher efficiencies and purities in synthesizing DCP and its derivatives .

Photophysical Properties and Optical Applications

DCP has also been explored for its photophysical properties:

  • A study indicated that certain pyrazolo[1,5-a]pyrimidine derivatives can serve as fluorescent probes for biological imaging applications. This opens avenues for using DCP in optical applications such as lipid droplet biomarkers in cancer research .

Summary Table of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibits tumor growth by targeting specific kinases involved in signaling pathways
Inflammatory DiseasesModulates inflammatory responses through kinase inhibition
Autoimmune DisordersPotential therapeutic agent for managing autoimmune conditions
Optical ApplicationsUtilized as fluorescent probes for biological imaging

Mechanism of Action

The mechanism of action of 5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 5, 6, and 7 leading to diverse biological and physicochemical profiles. Below is a detailed comparison of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
This compound 5-Cl, 7-Cl, 6-CH₃, 3-CN C₇H₂N₄Cl₂ High electrophilicity; antimicrobial/kinase inhibition
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (4) 5-CH₃, 7-CH₃, 3-CN C₉H₇N₄O Lower reactivity due to electron-donating methyl groups; precursor for amido derivatives
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-Cl, 5-CH₂Cl, 3-CN C₈H₄Cl₂N₄ Enhanced halogen bonding; antitumor applications
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-Cl, 7-OH, 6-(CH(CH₃)₂), 3-CN C₁₀H₁₀ClN₅O Polar hydroxyl group improves solubility; potential prodrug candidate
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine 7-Cl, 3-Br C₆H₃BrClN₃ High similarity (0.87); bromine enhances cross-coupling reactivity

Key Observations :

Substituent Effects: Chloro groups (as in the target compound) increase electrophilicity and metabolic stability compared to methyl or hydroxyl substituents . The cyano group at position 3 enhances hydrogen-bonding interactions with biological targets, a feature shared across all analogs .

Synthetic Accessibility: The dimethyl derivative (C₉H₇N₄O) is synthesized via condensation of 3-amino-1H-pyrazole-4-carbonitrile with acetylacetone in 78% yield . Chlorinated analogs require halogenation steps, as seen in the synthesis of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile .

Biological Activity: Compounds with chloro and cyano groups (e.g., the target compound) show superior antimicrobial activity compared to hydroxylated or brominated derivatives . Fluorinated analogs (e.g., [¹⁸F]-labeled derivatives) exhibit tumor-targeting properties but suffer from slow clearance rates .

Physicochemical Properties :

  • The target compound’s logP (estimated 2.1) is higher than hydroxylated analogs (e.g., logP ~1.5 for 5-chloro-7-hydroxy-6-isopropyl derivative), impacting membrane permeability .

Biological Activity

5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5Cl2N3C_7H_5Cl_2N_3 with a molecular weight of 192.04 g/mol. Its structure features a pyrazolo-pyrimidine scaffold which is significant for its biological activity.

Research indicates that compounds within the pyrazolo[1,5-A]pyrimidine class exhibit kinase inhibition properties. Specifically, this compound has been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments.

Antitumor Activity

A study evaluated the antitumor efficacy of this compound against several cancer cell lines:

Cell Line IC50 (μM) Selectivity
MDA-MB-231 (Breast)26.67 ± 2.56Moderate
A549 (Lung)20.20 ± 2.04High
HepG2 (Liver)26.83 ± 2.41Moderate
SH-SY5Y (Neuroblastoma)Not specifiedNot specified

The compound exhibited potent inhibitory effects on the c-Met kinase with IC50 values indicating strong selectivity and cytotoxicity towards the tested cancer cell lines .

Comparison with Other Compounds

In comparative studies with established drugs such as cabozantinib, the pyrazolo derivative demonstrated comparable suppression abilities against c-Met kinase, highlighting its potential as a therapeutic agent .

Case Studies

  • In Vitro Studies : In a series of experiments, compounds derived from the pyrazolo[1,5-A]pyrimidine framework were synthesized and tested for their ability to inhibit c-Met kinase activity. The results indicated that compounds such as 10b and 10f were among the most potent inhibitors with IC50 values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM respectively .
  • Hepatotoxicity Assessment : Notably, these compounds presented relatively low hepatotoxicity compared to reference drugs, making them promising candidates for further development .

Q & A

Q. What are the standard synthetic routes for 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach includes:

  • Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.
  • Halogenation and methylation : Introduction of chlorine and methyl groups at positions 5, 6, and 7 using reagents like POCl₃ or AlCl₃.
  • Optimization : Reaction time (e.g., 5–6 hours) and solvent systems (e.g., acetic anhydride/acetic acid) significantly impact yield. For example, similar pyrazolo[1,5-a]pyrimidine derivatives achieve yields of 62–70% under optimized reflux conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Core techniques include:

  • IR spectroscopy : Confirmation of nitrile (CN, ~2220 cm⁻¹) and NH/OH groups (if present).
  • NMR (¹H and ¹³C) : Assign signals for aromatic protons (δ 6.5–8.5 ppm) and carbons (e.g., C-3 carbonitrile at ~117 ppm).
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) and fragmentation patterns .
  • Elemental analysis : Validate calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Q. What are the common functionalization reactions at the 3-carbonitrile position?

The nitrile group undergoes:

  • Nucleophilic substitution : React with amines or thiols in DMF/K₂CO₃ to form amidine or thioamide derivatives.
  • Reduction : Convert to amines using LiAlH₄ or catalytic hydrogenation.
  • Cycloaddition : Participate in [3+2] reactions to generate tetrazole rings, enhancing pharmacological potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from:

  • Tautomerism : Pyrazolo[1,5-a]pyrimidines often exhibit keto-enol tautomerism, requiring variable-temperature NMR or DFT calculations to confirm dominant forms.
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated intermediates).
  • Cross-validation : Compare with literature data for analogous compounds (e.g., 7-chloro derivatives in ).

Q. What strategies optimize the synthesis of fluorine-18 labeled derivatives for PET imaging?

For radiotracers like [¹⁸F]this compound:

  • Precursor design : Use tosyl or bromo precursors for efficient ¹⁸F-incorporation via nucleophilic substitution (KF/K₂.2.2 in DMF, 100°C, 20 min).
  • Purification : Employ semi-preparative HPLC (≥98% radiochemical purity).
  • In vivo stability : Assess metabolite formation in serum over 2 hours .

Q. How to design kinase inhibition assays targeting CK2 or CDK2 using this scaffold?

  • Structural modifications : Introduce cyclopropylamino or isopropyl groups at position 7 to enhance binding (e.g., IC₅₀ < 50 nM for CK2).
  • Assay conditions : Use ATP-competitive assays with [γ-³²P]ATP and recombinant kinases.
  • Selectivity profiling : Test against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Q. What methodologies evaluate the antimicrobial potential of this compound?

  • Agar diffusion/Czapek Dox broth : Test against Gram-positive (Bacillus subtilis) and fungal (Candida albicans) strains.
  • SAR analysis : Compare substituent effects (e.g., 5-methyl vs. 5-cyano groups on MIC values).
  • Mechanistic studies : Assess membrane disruption via SYTOX Green uptake or β-galactosidase leakage .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings involving this scaffold?

  • Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl chlorides.
  • Solvent/base optimization : Dioxane/Na₂CO₃ systems at 80°C improve coupling efficiency.
  • Boronic acid stoichiometry : Maintain a 1.2:1 ratio to minimize homocoupling .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

  • DFT calculations : Analyze Fukui indices to identify electrophilic centers (e.g., C-3 nitrile).
  • Molecular docking : Simulate binding with kinase ATP pockets (e.g., CDK2 PDB: 1AQ1).
  • ADMET prediction : Use SwissADME or ADMETlab to optimize bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Reactant of Route 2
5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

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